molecular formula C12H14N2OS2 B2655025 N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide CAS No. 1444681-60-0

N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide

Cat. No. B2655025
M. Wt: 266.38
InChI Key: CSVAHWLQGFSZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide, also known as CTMTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTMTC is a heterocyclic compound that contains a thiophene ring, a cyano group, and a carboxamide group.

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study reported the synthesis of benzamide derivatives, including a compound structurally similar to N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide, which demonstrated a significant color transition in response to fluoride anions. This indicates potential applications in the development of sensors for detecting fluoride levels in various environmental and biological contexts (Younes et al., 2020).

Radiosensitization and Cytotoxicity

Compounds related to N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide have been evaluated for their potential as radiosensitizers and selective bioreductively activated cytotoxins. This suggests a possible application in enhancing the efficacy of radiation therapy in cancer treatment by making cancer cells more susceptible to the effects of radiation (Threadgill et al., 1991).

Synthesis of Pyrimidine Derivatives

Research involving the reaction of ketene dithioacetals with amides, including structures similar to the compound , led to the synthesis of pyrimidine derivatives. These derivatives have potential applications in pharmaceuticals, agrochemicals, and organic materials, showcasing the compound's utility in facilitating diverse chemical syntheses (Kohra et al., 1988).

Neuroinflammation Imaging

Another application is found in compounds designed for PET imaging of microglia by targeting specific receptors, illustrating the potential of N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide derivatives in neuroimaging and the study of neuroinflammatory diseases (Horti et al., 2019).

Synthesis of Electropolymerizable Monomers

The compound's structural motif is conducive to the synthesis of electropolymerizable monomers, which can be used to fabricate electrochromic devices and sensors. This is supported by research into related thiophene and carboxamide derivatives, which have demonstrated significant electrochromic performances and could be applied in optical displays and smart windows (Hu et al., 2014).

properties

IUPAC Name

N-(4-cyanothian-4-yl)-4-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-9-6-17-7-10(9)11(15)14-12(8-13)2-4-16-5-3-12/h6-7H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVAHWLQGFSZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)NC2(CCSCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide

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